(3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone
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Overview
Description
(3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone is a complex organic compound that features a combination of halogenated phenyl and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of a piperidine group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-fluorophenyl)methanone
- (6-Chloro-2-fluorophenyl)piperidin-1-ylmethanone
- (3-Bromo-6-chlorophenyl)(piperidin-1-yl)methanone
Uniqueness
(3-Bromo-6-chloro-2-fluorophenyl)(piperidin-1-yl)methanone is unique due to the combination of halogen atoms and the piperidine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications. The presence of multiple halogen atoms enhances its reactivity and potential for functionalization, setting it apart from similar compounds.
Properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClFNO/c13-8-4-5-9(14)10(11(8)15)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUUUGSMNNSTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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